B1577956 Brevinin-1BYc

Brevinin-1BYc

Cat. No.: B1577956
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brevinin-1BYc is a cationic α-helical antimicrobial peptide (AMP) isolated from the skin secretions of the North American frog Rana boylii. It belongs to the brevinin-1 family, characterized by a conserved 24-amino-acid sequence with a C-terminal cyclic heptapeptide domain (Rana box) . This compound exhibits broad-spectrum antimicrobial activity, particularly against Candida albicans, though its potency is significantly influenced by specific amino acid substitutions. Key structural modifications include Lys11→Thr, Phe17→Leu, and Val20→Ile, which collectively reduce its antifungal efficacy by ninefold compared to its analog Brevinin-1BYb .

Properties

bioactivity

Antibacterial, Antifungal

sequence

FLPILASLAATLGPKLLCLITKKC

Origin of Product

United States

Comparison with Similar Compounds

Brevinin-1 Family Members

Brevinin-1BYc shares structural homology with other brevinin-1 peptides but differs in critical residues that modulate activity:

  • Brevinin-1BYa: The parent peptide with the highest antifungal potency. No substitutions reported.
  • Brevinin-1BYb : Contains a Phe12→Leu substitution, reducing anti-C. albicans activity by fourfold compared to BYa .
  • This compound : Additional substitutions (Lys11→Thr , Phe17→Leu , Val20→Ile ) further diminish activity, highlighting the importance of cationic residues and hydrophobic packing in antimicrobial efficacy .

Table 1: Brevinin-1 Family Activity Profile

Compound Key Substitutions MIC against C. albicans (Relative to BYa) Hemolytic Activity
Brevinin-1BYa None 1× (Most potent) Moderate
Brevinin-1BYb Phe12→Leu 4× less potent Moderate
This compound Lys11→Thr, Phe17→Leu, Val20→Ile 9× less potent Low

Other Frog AMP Families

  • Ranatuerin-2 : Isolated alongside this compound from R. boylii, but exhibits lower antimicrobial potency, likely due to differences in charge distribution and helical stability .

Cross-Family AMP Comparisons

This compound is frequently compared to other amphibian AMPs with α-helical structures:

  • Dermaseptin-S4 (DS4) : Exhibits stronger antiviral activity but higher hemolysis due to increased hydrophobicity .
  • Magainin-2 : Shares low hemolytic activity with this compound but has weaker antifungal potency, emphasizing the role of the Rana box in brevinin specificity .

Table 2: Broad-Spectrum AMP Comparison

Compound Source Antifungal (MIC vs. C. albicans) Antiviral (SARS-CoV-2 S1) Hemolysis (% Lysis)
This compound Rana boylii Moderate (9× less than BYa) High <10%
Dermaseptin-S4 Phyllomedusa spp. High Moderate >50%
Magainin-2 Xenopus laevis Low Low <15%
Ocellatin-F1 Leptodactylus spp. Moderate None reported <20%

Structural and Functional Insights

  • Role of Cationic Residues : The Lys11→Thr substitution in this compound reduces net positive charge, impairing membrane interaction and explaining its lower antifungal activity compared to BYa and BYb .
  • Hydrophobic Core Stability : Substitutions at Phe17→Leu and Val20→Ile disrupt hydrophobic packing, critical for pore formation in microbial membranes .
  • Antiviral Mechanism : Despite reduced antifungal activity, this compound’s α-helical structure enables high binding affinity to SARS-CoV-2 spike protein S1, likely through electrostatic interactions with viral glycoproteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.